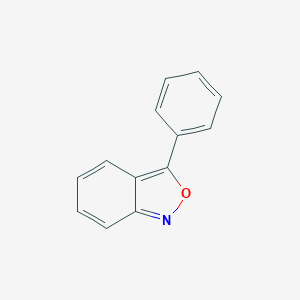
3-Phenyl-2,1-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2,1-benzoxazole is a useful research compound. Its molecular formula is C13H9NO and its molecular weight is 195.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of 3-Phenyl-2,1-benzoxazole
The synthesis of this compound typically involves the condensation of 2-aminophenol with phenylacetonitrile or other suitable precursors. Various methods have been developed to enhance yield and efficiency, including the use of green chemistry approaches and nanocatalysts. For instance, recent studies have demonstrated improved synthesis techniques that utilize environmentally friendly catalysts, resulting in better yields and reduced reaction times .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. Research indicates that compounds derived from this scaffold exhibit significant cytotoxic effects against various cancer cell lines:
- Breast Cancer : In vitro studies have shown that certain benzoxazole derivatives can inhibit breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) by targeting specific enzymes such as PARP-2. Compounds with IC50 values as low as 0.057 µM have been reported .
- Prostate Cancer : Other derivatives have demonstrated notable cytotoxicity against prostate carcinoma cell lines (22Rv1), outperforming standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have also been extensively studied. For example:
- Compounds based on the benzoxazole structure have shown potent antibacterial activity against both gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli). Some derivatives exhibited significant inhibition at concentrations as low as 25 μg/mL .
Anti-inflammatory Effects
Research has indicated that certain benzoxazole derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, specific compounds have shown IC50 values for anti-inflammatory activity close to that of ibuprofen .
Case Study 1: Anticancer Activity Evaluation
A study synthesized a series of benzoxazole derivatives and evaluated their anticancer activity using MTT assays on various breast cancer cell lines. The most potent compounds demonstrated not only cytotoxic effects but also significant PARP-2 enzyme inhibition, suggesting a dual mechanism of action . The results are summarized in the following table:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12 | MDA-MB-231 | 0.07 | PARP-2 Inhibition |
| 27 | MCF-7 | 0.057 | PARP-2 Inhibition |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, a library of benzoxazole derivatives was synthesized and screened against common bacterial strains. The findings revealed that certain compounds exhibited strong antibacterial activity through inhibition of DNA gyrase, a critical enzyme in bacterial DNA replication . The results are detailed in the table below:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|
| 21 | E. coli | 25 |
| 18 | Staphylococcus aureus | 50 |
Propriétés
Numéro CAS |
5176-14-7 |
|---|---|
Formule moléculaire |
C13H9NO |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
3-phenyl-2,1-benzoxazole |
InChI |
InChI=1S/C13H9NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-9H |
Clé InChI |
HTNPXVDBSMVQMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=NO2 |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=CC3=NO2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















